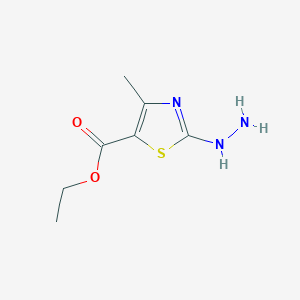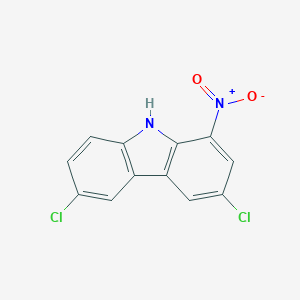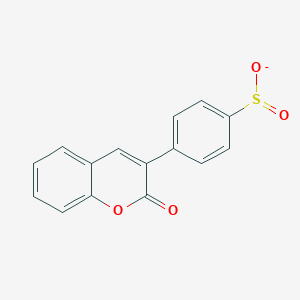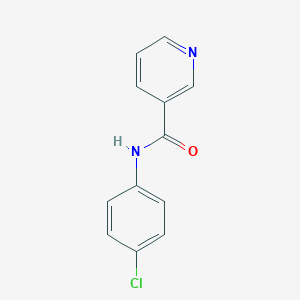
5-(2-Chlorophenyl)-2-furaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Food Quality Analysis : 5-HMF and 2-Furaldehyde are recognized as indicators of deteriorative changes in commercially processed foods. Their separation and determination in fruit juices were investigated using Micellar Electrokinetic Capillary Chromatography (MECC), indicating potential applications in food quality control and analysis (Corradini & Corradini, 1992).
Honey Quality Assessment : A High-Performance Liquid Chromatography (HPLC) method was developed for determining 5-HMF and 2-Furaldehyde in honey, emphasizing its importance in assessing the quality of honey products (Coco, Valentini, Novelli & Ceccon, 1996).
Chemical Interaction Studies : The interaction of 5-HMF with sulphonated polystyrene resin was investigated, providing insights into the chemical behavior and potential applications of this compound in various industrial processes (Barker, Murray & Stacey, 1960).
Beverage Analysis : Similar to its application in honey, 5-HMF and 2-Furaldehyde were determined in beer using LC methods, highlighting their relevance in the beverage industry (Coco, Valentini, Novelli & Ceccon, 1995).
Pharmaceutical Research : 5-HMF, identified as an antisickling agent from Terminalia bellirica, was characterized using spectroscopic analytical techniques and quantum chemical calculations, indicating its potential applications in pharmaceutical research (Rajkumar et al., 2020).
Catalysis and Chemical Synthesis : Research on heterogeneous zirconia-supported ruthenium catalyst for hydrogenation of HMF to bis(hydroxymethyl)furans in various solvents highlights its application in catalysis and chemical synthesis (Han et al., 2016).
Industrial Chemical Production : A method for preparing 5-HMF from saccharides using immonium or ammonium salts, and its extension to industrial applications, was explored (Fayet & Gelas, 1983).
Thermodynamic Property Analysis : Studies on the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives contribute to the understanding of the synthesis, purification, and application processes of these compounds (Dibrivnyi et al., 2019).
Chemical Synthesis Methods : Methods for the regioselective palladium-catalyzed arylation of 2-furaldehyde to produce diverse 5-aryl-2-formylfuran derivatives highlight its importance in chemical synthesis (McClure et al., 2001).
Environmental Chemistry : The photocatalytic oxidation of HMF to furandicarbaldehyde in water using TiO2 nanoparticles demonstrates its application in environmental chemistry and sustainable technology (Yurdakal et al., 2013).
Biorefining and Green Chemistry : Research on heterogeneously catalyzed reactions of carbohydrates for the production of furfural and HMF emphasizes the importance of these compounds in biorefining and green chemistry applications (Karinen, Vilonen & Niemelä, 2011).
Biodiesel Production : Studies on the catalytic hydrogenation and etherification of HMF to bis(alkoxymethyl)furans for potential biodiesel production demonstrate its application in renewable energy and sustainable fuel technology (Han et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-chlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOZTFAOFZDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346121 | |
| Record name | 5-(2-Chlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2-furaldehyde | |
CAS RN |
34035-04-6 | |
| Record name | 5-(2-Chlorophenyl)-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34035-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Chlorophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



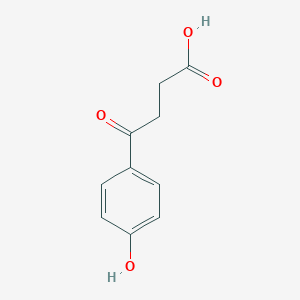
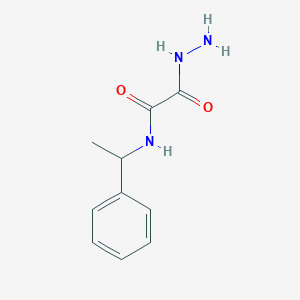
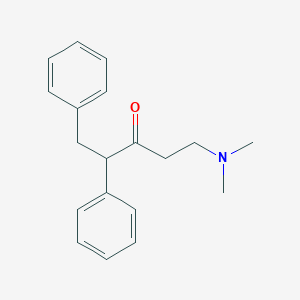

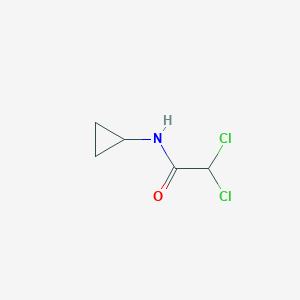
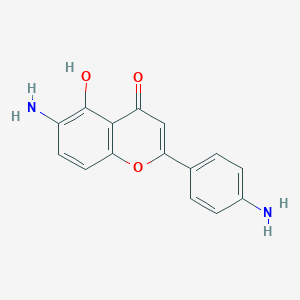
![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)
